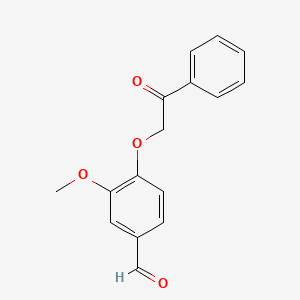

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde

Description

Propriétés

IUPAC Name |

3-methoxy-4-phenacyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-16-9-12(10-17)7-8-15(16)20-11-14(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEPMNIGSKPMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzaldehyde derivatives.

Applications De Recherche Scientifique

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mécanisme D'action

The mechanism of action of 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target proteins, altering their structure and function .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- Molecular Formula : C₁₆H₁₄O₄

- Molecular Weight : 270.28 g/mol

- CAS Number : 723332-14-7

- Key Functional Groups : Benzaldehyde core, methoxy (-OCH₃), and phenylethoxy (-OCH₂COC₆H₅) substituents .

Synthesis :

Synthesized via nucleophilic substitution between 3-methoxy-4-hydroxybenzaldehyde and 2-oxo-2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) .

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural variations and their implications:

Impact of Functional Groups on Properties

- Aldehyde Group : Enables nucleophilic additions (e.g., Schiff base formation) and serves as a synthetic handle for further derivatization .

- Phenylethoxy Group : Introduces aromaticity and hydrophobicity, influencing solubility and binding to hydrophobic enzyme pockets .

- Methoxy Group : Electron-donating effect stabilizes the aromatic ring, moderating electrophilic substitution reactions .

Activité Biologique

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde, with the CAS number 723332-14-7, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O3. The structure includes a methoxy group and an oxo-phenylethoxy moiety, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzaldehyde derivatives with phenolic compounds under controlled conditions. The synthesis can be optimized for yield and purity, often utilizing techniques such as refluxing or microwave-assisted synthesis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 8 |

| E. coli | 16 |

| S. aureus | 32 |

2. Antioxidant Properties

This compound has demonstrated antioxidant activity in various assays. It can scavenge free radicals and reduce oxidative stress markers in cellular models.

3. Anti-inflammatory Effects

In vitro studies indicate that this compound may inhibit key inflammatory pathways, potentially reducing cytokine production in activated macrophages. This suggests its utility in treating inflammatory diseases.

The biological effects of this compound are believed to stem from its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and microbial metabolism.

- Receptor Modulation : Its structural features allow it to bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

Several research articles have explored the efficacy of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial potency of this compound against resistant strains, suggesting its potential as a lead for new antibacterial agents .

- Antioxidant Activity : Research demonstrating the antioxidant capabilities showed that it effectively reduced reactive oxygen species (ROS) in cell cultures, indicating a protective effect against oxidative damage .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties, where treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

Q & A

Q. What are the established synthetic routes for 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, etherification of hydroxybenzaldehyde derivatives with halogenated intermediates (e.g., propargyl bromide) under basic conditions (K₂CO₃, DMF) yields alkoxy-substituted benzaldehydes. Purification involves flash column chromatography using ethyl acetate/hexane gradients to isolate the product (yields ~90%) . For analogous structures, multi-step syntheses include Schiff base formation via condensation of aldehydes with hydrazines, followed by cyclization using oxidizing agents like NaOCl .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy, aldehyde protons) and stereochemistry. For example, aldehyde protons resonate at δ ~9.8–10.7 ppm, while methoxy groups appear at δ ~3.8–3.9 ppm .

- FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1250–1100 cm⁻¹ (C-O-C ether linkages) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 0.3 ppm accuracy) .

Q. What are its key physicochemical properties?

While direct data for this compound is limited, analogous structures suggest:

- Melting point : ~84–85°C (for propargyloxy-substituted derivatives) .

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.

- Crystallinity : Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 9.488 Å, β = 101.12°) observed in structurally related benzaldehydes .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement data be resolved?

Discrepancies in R values or displacement parameters may arise from twinning or absorption effects. Use SHELXL for refinement with multi-scan absorption corrections (e.g., SADABS) to improve data quality. For high-resolution structures, validate hydrogen bonding and torsional angles against density functional theory (DFT)-optimized models .

Q. How to design experiments to optimize reaction yields or study regioselectivity?

- Kinetic studies : Vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor progress via TLC or in situ NMR. For example, acetic acid catalysis in ethanol enhances Schiff base formation yields to >90% .

- Regioselectivity : Use protecting groups (e.g., MOM-protected aldehydes) to direct etherification to specific phenolic -OH sites .

Q. What strategies mitigate challenges in characterizing reactive intermediates?

- Low-temperature NMR : Trap transient species (e.g., enolates) at −40°C in CD₂Cl₂.

- Trapping agents : Employ silylating reagents (e.g., TMSCN) to stabilize labile intermediates for HRMS analysis .

Methodological Notes

- Crystallography : Refinement with SHELX suites ensures robust handling of high-resolution data. For twinned crystals, use the HKLF 5 format in SHELXL .

- Synthetic optimization : Gradient sublimation or recrystallization from ethanol/water mixtures improves purity for biological assays .

This FAQ integrates experimental and analytical methodologies from peer-reviewed studies, emphasizing reproducibility and data validation. For further details, consult crystallographic databases (CCDC) and spectroscopic libraries (SDBS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.